molecular formula C23H31KO4 B1679724 Prorenoate potassium CAS No. 49847-97-4

Prorenoate potassium

Número de catálogo: B1679724
Número CAS: 49847-97-4
Peso molecular: 410.6 g/mol
Clave InChI: NLSAMWIBIQWHTK-CZKUEYQYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

  • Análisis De Reacciones Químicas

    • Las reacciones que involucran potasio prorenoato no se estudian ni se informan ampliamente.
    • Los reactivos y condiciones comunes para sus transformaciones siguen siendo esquivos.
    • Los productos principales que resultan de sus reacciones no están bien documentados.
  • Aplicaciones Científicas De Investigación

    Key Pharmacological Properties

    • Potency : Prorenoate potassium has been shown to be significantly more potent than spironolactone in various studies. For instance, it exhibited approximately 4.6 times the potency of spironolactone in animal models when assessing its effects on urinary sodium excretion .
    • Natriuretic Response : In studies involving dogs and rats, prorenoate produced a significant natriuretic response at dosages ranging from 1 mg/kg to 1.8 mg/kg . The response was sustained for several hours post-administration.

    Endocrinology

    This compound has been studied extensively for its effects on hormonal regulation:

    • Aldosterone Antagonism : Research indicates that prorenoate can effectively antagonize the sodium-retaining effects of aldosterone, providing insights into its use for managing conditions like hypertension and heart failure .
    • Comparison with Other Antagonists : Studies have shown that prorenoate can attenuate hypokalemia induced by diuretics such as metolazone, demonstrating its potential as a safer alternative to existing treatments .

    Immunology

    Emerging research suggests potential applications in immunology:

    • Immune Response Modulation : Preliminary studies are exploring how this compound may influence immune responses, particularly in conditions characterized by dysregulated mineralocorticoid activity.

    Toxicology Studies

    Toxicological assessments have been conducted to evaluate the safety profile of this compound:

    • Long-term Exposure Studies : In chronic exposure studies with rats, higher doses were associated with increased incidences of tumors; however, these findings necessitate further investigation to fully understand the compound's safety profile .

    Study 1: Comparative Efficacy

    In a crossover study involving twelve healthy subjects, this compound was compared to spironolactone regarding renal antimineralocorticoid activity. The results indicated that prorenoate significantly enhanced urinary sodium excretion and plasma potassium levels compared to spironolactone after repeated dosing .

    Study 2: Long-term Toxicity Assessment

    A long-term toxicity study assessed the effects of this compound on rats over two years. The study found that higher doses led to increased incidences of specific tumors, prompting discussions about the compound's safety profile and its implications for human use .

    Mecanismo De Acción

    • Es probable que el potasio prorenoato ejerza sus efectos a través del antagonismo del receptor de mineralocorticoides (MR).
    • Al bloquear los MR, interfiere con la acción de la aldosterona, una hormona involucrada en el equilibrio del sodio y el agua.
    • Los objetivos moleculares y las vías exactas influenciadas por el potasio prorenoato requieren mayor investigación.
  • Comparación Con Compuestos Similares

    • Desafortunadamente, las comparaciones detalladas con compuestos similares son escasas debido a su limitado desarrollo.
    • No hay una lista específica de compuestos similares disponible en la literatura.

    Actividad Biológica

    Prorenoate potassium, a potassium salt of prorenoic acid, is recognized for its potent antimineralocorticoid properties. It has been studied extensively for its biological activity, particularly in the context of its effects on sodium and potassium excretion, as well as its interactions with mineralocorticoid receptors.

    This compound functions primarily as a mineralocorticoid receptor antagonist . It exhibits a higher potency than spironolactone, with studies indicating that it is approximately 8 times more effective in animal models at antagonizing mineralocorticoid effects . The compound acts by competing with aldosterone for binding to mineralocorticoid receptors, thereby inhibiting the sodium-retaining effects of aldosterone and promoting natriuresis (sodium excretion).

    Pharmacodynamics

    • Potency Comparison :
      • This compound has been shown to be 3.6-fold more potent than spironolactone in promoting urinary sodium excretion and 4.1-fold more potent in elevating plasma potassium levels .
      • In a study assessing the relative potency of this compound compared to spironolactone in preventing metolazone-induced hypokalemia, prorenoate exhibited a potency ratio of 5.6 .
    • Natriuretic Effects :
      • Clinical trials have demonstrated that both this compound and spironolactone significantly increase sodium excretion over placebo values, indicating their effectiveness as diuretics .
    • Metabolism and Pharmacokinetics :
      • This compound is metabolized into several active metabolites, including canrenone, which contributes to its pharmacological effects. The half-life of these metabolites varies; for instance, canrenone has a mean half-life of approximately 13.8 hours in healthy volunteers .

    Case Study 1: Efficacy in Heart Failure

    A case study involving patients with congestive heart failure indicated that this compound effectively reduced fluid retention when administered alongside conventional therapy, demonstrating its utility in managing conditions characterized by excess fluid due to mineralocorticoid activity .

    Case Study 2: Addison’s Disease

    In patients with Addison's disease, this compound was shown to enhance natriuresis only in the presence of deoxycorticosterone acetate (DOCA), confirming its role as an effective diuretic under specific hormonal conditions .

    Toxicology and Safety Profile

    While this compound has demonstrated significant therapeutic benefits, its safety profile has been scrutinized in various studies:

    • Long-term studies on rats indicated potential tumorigenic effects at high doses (e.g., 270 mg/kg), leading to increased incidences of myelogenous leukemia and mammary tumors . However, these findings were not replicated in studies involving dogs and monkeys, suggesting species-specific responses to the compound.

    Summary Table of Biological Activity

    ParameterThis compoundSpironolactone
    Potency (relative)8 times more potentReference
    Urinary Sodium Excretion3.6-fold increaseLower than prorenoate
    Plasma Potassium Elevation4.1-fold increaseLower than prorenoate
    Half-life of Canrenone~13.8 hours~15 hours
    Tumorigenicity (in rats)Yes (at high doses)Not observed

    Propiedades

    Número CAS

    49847-97-4

    Fórmula molecular

    C23H31KO4

    Peso molecular

    410.6 g/mol

    Nombre IUPAC

    potassium;3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoate

    InChI

    InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1/t14-,15+,16+,17+,20-,21-,22+,23-;/m1./s1

    Clave InChI

    NLSAMWIBIQWHTK-CZKUEYQYSA-M

    SMILES

    CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+]

    SMILES isomérico

    C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)[O-])O)C.[K+]

    SMILES canónico

    CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+]

    Apariencia

    Solid powder

    Pureza

    >98% (or refer to the Certificate of Analysis)

    Números CAS relacionados

    49848-01-3 (Parent)

    Vida útil

    >3 years if stored properly

    Solubilidad

    Soluble in DMSO

    Almacenamiento

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Sinónimos

    potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate
    potassium prorenoate
    prorenoate
    prorenoate potassium
    prorenoate potassium, calcium salt
    prorenoate potassium, monoammonium salt
    prorenoate potassium, monosodium salt
    prorenoate potassium, potassium salt
    prorenoate potassium, potassium salt, (6beta,7beta)-isomer
    SC 23992

    Origen del producto

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Prorenoate potassium
    Reactant of Route 2
    Prorenoate potassium
    Reactant of Route 3
    Prorenoate potassium
    Reactant of Route 4
    Prorenoate potassium
    Reactant of Route 5
    Prorenoate potassium
    Reactant of Route 6
    Prorenoate potassium

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.